5-Methyl-5H-pyrrolo[3,2-d]pyrimidine 5-Methyl-5H-pyrrolo[3,2-d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16006486
InChI: InChI=1S/C7H7N3/c1-10-3-2-6-7(10)4-8-5-9-6/h2-5H,1H3
SMILES:
Molecular Formula: C7H7N3
Molecular Weight: 133.15 g/mol

5-Methyl-5H-pyrrolo[3,2-d]pyrimidine

CAS No.:

Cat. No.: VC16006486

Molecular Formula: C7H7N3

Molecular Weight: 133.15 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-5H-pyrrolo[3,2-d]pyrimidine -

Specification

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
IUPAC Name 5-methylpyrrolo[3,2-d]pyrimidine
Standard InChI InChI=1S/C7H7N3/c1-10-3-2-6-7(10)4-8-5-9-6/h2-5H,1H3
Standard InChI Key ZUIGBYYSTWLJOU-UHFFFAOYSA-N
Canonical SMILES CN1C=CC2=NC=NC=C21

Introduction

PropertyValue for 4-Chloro-2-Methyl Derivative Value for 5-Ethyl-2,4-Dichloro Derivative
Molecular FormulaC₇H₆ClN₃C₈H₇Cl₂N₃
Molecular Weight (g/mol)167.60216.07
LogP1.92N/A
PSA (Ų)41.57N/A

The methyl substitution at the 5-position enhances lipophilicity compared to unsubstituted analogs, as evidenced by the LogP value of 1.92 for the 4-chloro-2-methyl derivative . This property is critical for membrane permeability in drug candidates.

Synthesis and Functionalization

Alkylation at the 5-Position

A general synthesis strategy involves alkylation of the pyrrolo[3,2-d]pyrimidine core at the 5-position. For example, 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine undergoes alkylation with iodomethane in the presence of cesium carbonate (Cs₂CO₃) in N,N-dimethylformamide (DMF) at room temperature :

Reaction Conditions :

  • Substrate: 2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine

  • Alkylating Agent: Iodomethane (1.2 eq)

  • Base: Cs₂CO₃ (0.5 eq)

  • Solvent: DMF

  • Time: 24 hours

  • Yield: 90%

This method highlights the feasibility of introducing methyl groups at the 5-position under mild conditions, with purification via silica gel chromatography yielding the target compound as a yellow solid .

Functional Group Interconversions

Further derivatization often involves nucleophilic substitution at the 2- and 4-positions. For instance, chlorine atoms in 2,4-dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine can be replaced with phenoxy or urea groups to enhance kinase inhibitory activity .

Biological Activity and Therapeutic Applications

VEGFR2 Kinase Inhibition

Incorporation of a diphenylurea moiety at the 4-position of 5-methyl-5H-pyrrolo[3,2-d]pyrimidine yielded compound 20d, a potent type-II VEGFR2 inhibitor :

  • IC₅₀ Against VEGFR2: <10 nM

  • Cellular Activity: Inhibited VEGF-stimulated HUVEC proliferation with an IC₅₀ of 0.8 μM

  • In Vivo Efficacy: Oral administration (3 mg/kg/day) reduced tumor growth by 70% in a DU145 xenograft model .

Co-crystallization studies revealed that 20d binds the inactive DFG-out conformation of VEGFR2, stabilizing a non-catalytic state and prolonging target engagement .

SHMT2 Inhibition in Cancer Metabolism

5-Substituted pyrrolo[3,2-d]pyrimidines exhibit dual inhibition of SHMT2 and dihydrofolate reductase (DHFR), disrupting one-carbon metabolism in cancer cells :

ParameterValue for Lead Compound
SHMT2 Inhibition (IC₅₀)12 nM
DHFR Inhibition (IC₅₀)8 nM
Antiproliferative ActivityGI₅₀ = 45 nM (MDA-MB-468 cells)

Structural analysis shows that the 5-methyl group occupies a hydrophobic pocket in SHMT2, optimizing binding affinity .

Industrial and Regulatory Considerations

Regulatory Status

Under HS Code 2933990090, pyrrolo[3,2-d]pyrimidines are classified as nitrogen heterocycles, subject to 6.5% MFN tariffs and 17% VAT in major markets .

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